molecular formula C8H16N2O2 B029716 1-Boc-3-(amino)azetidine CAS No. 193269-78-2

1-Boc-3-(amino)azetidine

Cat. No. B029716
M. Wt: 172.22 g/mol
InChI Key: WPGLRFGDZJSQGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives, including 1-Boc-3-(amino)azetidine, involves several key strategies, such as the aza-Michael addition of NH-heterocycles to yield functionalized azetidines and oxetanes, highlighting the role of (N-Boc-azetidin-3-ylidene)acetate as a starting material (Gudelis et al., 2023). Another pathway includes the bromofluorination and subsequent modifications leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid, illustrating the importance of fluorinated azetidine derivatives in medicinal chemistry (Van Hende et al., 2009).

Molecular Structure Analysis

Azetidine derivatives are characterized by their unique three-membered ring structures, contributing to their reactivity and potential biological activity. The structural elucidation of these compounds is often achieved through various spectroscopic methods, including NMR and HRMS investigations, providing detailed insights into their molecular framework (Gudelis et al., 2023).

Chemical Reactions and Properties

Azetidines undergo a range of chemical reactions, leveraging their strained ring system for the synthesis of complex molecules. For example, strain-release-driven homologation of boronic esters presents a method for the modular synthesis of azetidines, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Fawcett et al., 2019).

Physical Properties Analysis

The physical properties of azetidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for determining the compounds' suitability for various applications in organic synthesis and drug development.

Chemical Properties Analysis

The chemical behavior of 1-Boc-3-(amino)azetidine and related compounds is defined by their reactivity towards nucleophiles, electrophiles, and their potential for ring-opening reactions. Their chemical properties are essential for understanding their role in synthetic strategies and their interaction with biological targets.

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • “1-Boc-3-(amino)azetidine” is used as a starting material in organic synthesis . It’s also used as an intermediate in pharmaceuticals .
    • Azetidines, the class of compounds to which “1-Boc-3-(amino)azetidine” belongs, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .
    • This unique reactivity can be triggered under appropriate reaction conditions .
    • Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .
  • Synthesis of New Heterocyclic Amino Acid Derivatives

    • A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings has been described .
    • The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis

    • Azetidines have been used in the invention of new [2+2] cycloaddition reactions for azetidine synthesis .
    • This process involves the reaction of two unsaturated compounds to form a cyclic product .
    • The unique reactivity of azetidines, driven by considerable ring strain, can be triggered under appropriate reaction conditions .
  • Applications of Metalated Azetidines

    • Metalated azetidines have found applications in various chemical reactions .
    • These reactions often involve the use of a metal catalyst to facilitate the reaction .
    • The unique reactivity of azetidines can be exploited in these reactions .
  • Practical C–H Functionalization

    • Azetidines have been used in practical C(sp3)–H functionalization .
    • This involves the modification of a carbon-hydrogen bond to introduce new functional groups .
    • The unique reactivity of azetidines allows for this functionalization to occur under specific conditions .
  • Facile Opening with Carbon Nucleophiles

    • Azetidines have been used in reactions involving facile opening with carbon nucleophiles .
    • This involves the breaking of the azetidine ring to form new compounds .
    • The unique reactivity of azetidines allows for this ring-opening to occur under specific conditions .
  • Application of Azetidines in Polymer Synthesis

    • Azetidines have been used in the synthesis of polymers .
    • This involves the polymerization of azetidine monomers to form long-chain molecules .
    • The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Synthesis of Bioactive Molecules and Natural Products

    • Azetidines, including “1-Boc-3-(amino)azetidine”, are used in the synthesis of bioactive molecules and natural products .
    • Some well-known examples of azetidine-containing drugs are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .
    • The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
  • Synthesis of 2-Azetidinones

    • Azetidines are structurally related to 2-azetidinones, which inherit the reactive properties of the strained four-membered azetidine ring .
    • 2-Azetidinones are critically important β-lactams used in the synthesis of antibiotics .
  • Synthesis of Functionalised 3-Substituted 3-(Acetoxymethyl)azetidines

    • “1-Boc-3-(amino)azetidine” can be used in the synthesis of functionalised 3-substituted 3-(acetoxymethyl)azetidines .
    • This involves aza-Michael addition with NH-heterocycles .
  • Synthesis of Novel Heterocyclic Amino Acid Derivatives

    • “1-Boc-3-(amino)azetidine” can be used in the synthesis of novel heterocyclic amino acid derivatives .
    • This involves the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Synthesis of Polyamines

    • Azetidines, including “1-Boc-3-(amino)azetidine”, can be used in the synthesis of polyamines .
    • This involves anionic and cationic ring-opening polymerization .
    • The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Safety And Hazards

1-Boc-3-(amino)azetidine causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, it is advised not to induce vomiting .

properties

IUPAC Name

tert-butyl 3-aminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLRFGDZJSQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363973
Record name 1-Boc-3-(amino)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(amino)azetidine

CAS RN

193269-78-2
Record name 1-Boc-3-(amino)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, N1-BOC protected
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Synthesis routes and methods I

Procedure details

Key: (a) benzhydrylamine, MeOH, 72 hours, 23° C., then reflux 72 hours; (b) MeOH, EtOH (1:1), Pd(OH)2 (20%), 12 hours; (c) Boc2, sat. NaHCO3, 24 hours; (d) MsCl, Et3N, CH2Cl2, 1 hour, 83%; (e) NaN3, DMF, 70° C., 72 hours, then H2, Pd—C (10%), MeOH, 5-6 hours, quantitative.
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Synthesis routes and methods II

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A solution of 3-azido-1-(t-butoxycarbonyl)azetidine (3.44 g, 17.4 mmol) (obtained as described in Reference Example 57(2)) in methanol (170 ml) was subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal (3.44 g) at room temperature for 2 hours. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst. The filtrate was concentrated under reduced pressure to give 3-amino-1-t-butoxycarbonylazetidine as a crude product. This product was dissolved in methylene chloride (170 ml), and chloroformic acid p-nitrobenzyl ester (5.63 g, 26.1 mmol) and triethylamine (3.66 ml, 26.1 mmol) were added thereto in an ice bath. The mixture was stirred at room temperature overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The obtained organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane: ethyl acetate (1:1→1:2) as the eluant to afford 1-t-butoxycarbonyl-3-(p-nitrobenzyloxycarbonylamino)azetidine (4.84 g, yield 79%) as a colorless oil.
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Synthesis routes and methods III

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CC(C)(C)OC(=O)N1CC(N2C(=O)c3ccccc3C2=O)C1
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Synthesis routes and methods IV

Procedure details

A solution of tert-butyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-azetidinecarboxylate (Preparation 77) in methylamine in methanol (2M) (10 ml) was stirred in a sealed tube at 55° C. for 3 hours. On cooling a precipitate formed and the reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 ml) and washed with water (100 ml, containing (2M) hydrochloric acid (3 ml)) and water (50 ml, containing (2M) hydrochloric acid (2 ml)). The combined aqueous was basified with (2M) sodium hydroxide solution (20 ml) and extracted with ethyl acetate (3×75ml). The combined organic layers were dried over anhydrous magnesium sulphate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of 97.5:2.5:0.25 (dichloromethane:methanol:ammonia) gradually changing to 90:10:1 (dichloromethane:methanol:ammonia) to afford the title compound (935 mg) of approximately 90% purity, which was used in preparation without further purification.
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Synthesis routes and methods V

Procedure details

To a stirred solution of the azide (1.15 g, 5.80 mmol, Example 317) in ethanol (20 mL), 10% palladium on carbon (93 mg) was added and the mixture was hydrogenated for 1 hour at 48 psi. The mixture was filtered through a pad of celite and the solvent was removed to a colorless oil. 940 mg, 94%. The compound was directly used for the next step.
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